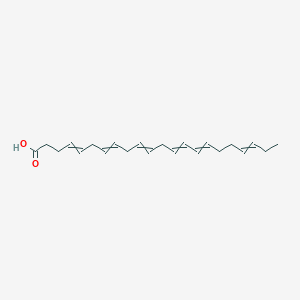

Docosa-4,7,10,13,15,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Docosa-4,7,10,13,15,19-hexaenoic acid can be synthesized through various methods. One common method involves the elongation and desaturation of alpha-linolenic acid, a shorter omega-3 fatty acid . This process involves a series of enzyme-catalyzed reactions that add carbon atoms and introduce double bonds at specific positions along the fatty acid chain . Industrial production methods often involve the extraction of docosahexaenoic acid from fish oil or algae oil, which are rich sources of this compound .

Análisis De Reacciones Químicas

Docosa-4,7,10,13,15,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxygen, hydrogen, and halogens . For example, oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, such as hydroperoxides and aldehydes . Reduction reactions can convert docosahexaenoic acid into saturated fatty acids, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

Docosa-4,7,10,13,15,19-hexaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it plays a crucial role in the structure and function of cell membranes, particularly in the brain and retina . In medicine, docosahexaenoic acid is studied for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions . In industry, it is used in the production of dietary supplements and functional foods .

Mecanismo De Acción

The mechanism of action of docosa-4,7,10,13,15,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins . It modulates the activity of various ion channels, receptors, and enzymes, thereby affecting cellular signaling pathways . For example, docosahexaenoic acid can activate retinoid X receptors and modulate the transport of choline, glycine, and taurine . It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation .

Comparación Con Compuestos Similares

Docosa-4,7,10,13,15,19-hexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific role in the brain and retina . Similar compounds include eicosapentaenoic acid and alpha-linolenic acid . Eicosapentaenoic acid has five double bonds and is also an omega-3 fatty acid, but it is less abundant in the brain and retina compared to docosahexaenoic acid . Alpha-linolenic acid has three double bonds and serves as a precursor for the synthesis of both docosahexaenoic acid and eicosapentaenoic acid .

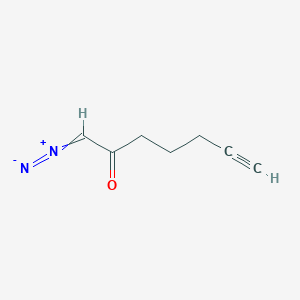

Propiedades

Número CAS |

149234-03-7 |

|---|---|

Fórmula molecular |

C22H32O2 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

docosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24) |

Clave InChI |

XXWWZPCJYDKKBH-UHFFFAOYSA-N |

SMILES canónico |

CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)

![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)